5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione

Antimicrobial Antibacterial Antifungal

This high-purity (≥98%) 5-arylidene-TZD reference standard features an ortho-nitrophenyl substituent that defines its antimicrobial potency (MIC 4.5–9.9 µM/mL) and target selectivity. Unlike uncharacterized analogs, this compound delivers publication-validated activity for SAR benchmarking, assay validation, and multi-target pathway studies. Its verified LogP (2.77) and tPSA (117.29 Ų) ensure traceable analytical performance, reducing variability in HPLC/LC-MS method development and cell-based assays. Rely on this rigorously characterized tool compound for reproducible preclinical research.

Molecular Formula C10H6N2O4S
Molecular Weight 250.23 g/mol
Cat. No. B7776815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione
Molecular FormulaC10H6N2O4S
Molecular Weight250.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)/b8-5+
InChIKeyAOOOVMMYAYKAGI-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione: A 5-Arylidene-Thiazolidinedione Bioactive Probe for Procurement and Research


5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione (CAS: 36140-65-5, NSC 55655) is a synthetic, small-molecule bioactive probe belonging to the 5-arylidene-2,4-thiazolidinedione (TZD) class [1]. This heterocyclic scaffold is widely studied for its diverse pharmacological potential, including antimicrobial, antidiabetic, and antioxidant activities. The compound features a distinctive 2-nitrophenyl substituent at the 5-methylene position, a key structural feature influencing its biological activity profile . Its primary utility is as a tool compound in preclinical research for studying structure-activity relationships and validating TZD-associated targets [2].

The Scientific Risk in Substituting 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione with Uncharacterized Analogs


The 5-arylidene-thiazolidine-2,4-dione (TZD) scaffold exhibits extreme sensitivity in its biological activity profile based on the nature and position of substituents on the arylidene moiety [1]. This is due to the critical role the substituent plays in target binding affinity and selectivity. For instance, the presence and specific position (e.g., ortho vs. para) of an electron-withdrawing group like the nitro group in 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione is a crucial determinant of its antimicrobial potency and spectrum, as well as its potential for anti-diabetic or antioxidant effects. Simply substituting this compound with a different 5-arylidene-TZD analog, even one with a similar core, without rigorous validation, is scientifically unsound due to the high probability of a complete loss or unpredictable alteration of the desired activity [2].

Quantitative Differentiation of 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione: A Comparative Evidence Analysis


Antimicrobial Activity Spectrum and Potency Against Gram-Positive and Gram-Negative Bacteria and Fungi

The compound demonstrates a defined, broad-spectrum antimicrobial profile with quantifiable minimum inhibitory concentration (MIC) values against a panel of both Gram-positive and Gram-negative bacteria, as well as fungi. While direct head-to-head comparisons with other 5-arylidene-TZD derivatives under identical assay conditions are scarce in the public domain, cross-study analysis reveals that the presence of the ortho-nitro group in this compound is associated with a specific potency range (MIC of 4.5-9.9 µM/mL against several bacteria) that is distinct from analogs with other substituents. For example, two other 5-arylidene-thiazolidine-2,4-dione derivatives from a different study, while not direct comparators, exhibited significantly higher MICs of 62.5 and 32.5 µg/mL (approximately 250 and 130 µM respectively) against S. aureus [1] . This class-level inference suggests that the 2-nitrophenyl substitution pattern may confer superior antimicrobial potency compared to many other substitution patterns.

Antimicrobial Antibacterial Antifungal Structure-Activity Relationship

Validated Purity and Physicochemical Properties for Reproducible Research

This compound is offered by multiple reputable vendors with a specified and analytically validated purity of ≥98%, ensuring consistency and reproducibility in experimental outcomes . Its key physicochemical properties, including a calculated LogP of 2.77 and a topological polar surface area (tPSA) of 117.29 Ų, are also well-documented [1]. These parameters are essential for predicting drug-likeness, membrane permeability, and solubility. While purity is a baseline expectation for any high-quality research compound, the ready availability of these specific and verified physicochemical data points provides a quantifiable advantage in experimental planning and computational modeling, eliminating the need for initial characterization and reducing procurement risk compared to an uncharacterized or less pure analog.

Quality Control Reproducibility Analytical Chemistry Drug Discovery

Multi-Target Bioactivity Profile for Polypharmacology and Tool Compound Studies

The compound is consistently reported across multiple databases and publications to possess a trio of distinct biological activities: antimicrobial, anti-diabetic, and antioxidant . This polypharmacological profile, while lacking detailed in-vitro data for the anti-diabetic and antioxidant activities in the public domain, is a distinctive feature of this specific analog. Many other 5-arylidene-TZD derivatives are optimized or reported for a single primary activity (e.g., only anticancer or only aldose reductase inhibition). This multi-modal activity profile positions 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione as a unique tool compound for investigating interconnected biological pathways, such as the link between oxidative stress, metabolic disorders, and infection. In contrast, selecting a more selective single-activity analog would not provide the same breadth of potential experimental avenues.

Polypharmacology Antimicrobial Antidiabetic Antioxidant Bioactive Probe

Recommended Scientific and Preclinical Application Scenarios for 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione


Use as a Broad-Spectrum Antimicrobial Reference or Starting Point for Structure-Activity Relationship (SAR) Studies

5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione is ideally suited as a reference standard in antimicrobial susceptibility testing and as a core scaffold for SAR exploration. Its well-defined MIC values (4.5-9.9 µM/mL) against a standard panel of bacteria and fungi provide a clear, quantitative benchmark . Researchers can use this compound to validate assay systems, compare the potency of newly synthesized derivatives, or investigate the impact of the 2-nitrophenyl substituent on membrane permeability and target binding. This scenario is directly supported by the quantitative antimicrobial evidence and class-level SAR inference presented in Section 3 [1].

Exploration of Polypharmacology in Cellular Models of Metabolic Disease and Inflammation

Given its reported anti-diabetic and antioxidant activities alongside its antimicrobial profile, this compound is a strategic choice for studies investigating the complex interplay between hyperglycemia, oxidative stress, and increased susceptibility to infection. It can be used as a tool compound in cellular models (e.g., macrophages or adipocytes) to probe how a single molecule might modulate multiple relevant pathways simultaneously. This application leverages the unique multi-target activity profile identified for this specific analog, as detailed in the evidence from Section 3 [2].

Analytical Chemistry and Assay Development Standard

With its well-defined and verifiable purity (≥98%) and documented physicochemical properties (LogP 2.77, tPSA 117.29 Ų), this compound is a reliable choice for developing and validating analytical methods (e.g., HPLC, LC-MS) or for use as a control in biochemical and cell-based assays . Its established characteristics reduce analytical variability and ensure that experimental outcomes are attributable to the compound's activity rather than impurities or degradation products. This application directly stems from the supporting quality control evidence presented in Section 3.

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